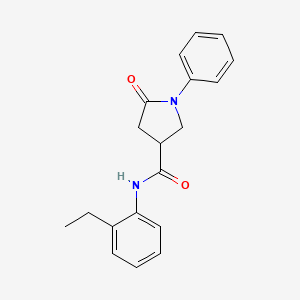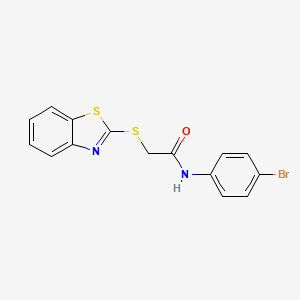![molecular formula C23H23N5O4S B11649621 (6Z)-2-heptyl-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649621.png)
(6Z)-2-heptyl-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound characterized by its unique structure, which includes a heptyl chain, an imino group, a nitrophenyl-furan moiety, and a thiadiazolo-pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and nitrophenyl intermediates, followed by their condensation with the thiadiazolo-pyrimidinone core under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as p-toluenesulfonic acid, and temperature control to ensure the desired (6Z) configuration.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization. The industrial methods focus on scalability, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted furan derivatives. These products can be further utilized in different applications depending on their chemical properties.
Applications De Recherche Scientifique
(6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group, used in the production of pharmaceuticals.
Heparinoid Compounds: Structurally similar to heparin, these compounds have anticoagulant properties and are derived from marine organisms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Uniqueness
(6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H23N5O4S |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
(6Z)-2-heptyl-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H23N5O4S/c1-2-3-4-5-6-7-20-26-27-21(24)18(22(29)25-23(27)33-20)14-17-12-13-19(32-17)15-8-10-16(11-9-15)28(30)31/h8-14,24H,2-7H2,1H3/b18-14-,24-21? |
Clé InChI |
TZOQZQFNIUQGAQ-ZUGBYVCQSA-N |
SMILES isomérique |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N=C2S1 |
SMILES canonique |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649543.png)
![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649553.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11649554.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649561.png)
![2-[4-(benzyloxy)-3-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11649565.png)

![2-(4-{[(5Z)-1-(4-Bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B11649572.png)
![(5Z)-3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649575.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11649583.png)
![1-[(2Z)-5-phenyl-2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiol-4-yl]ethanone](/img/structure/B11649590.png)
![Diethyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11649593.png)

![2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11649612.png)
![3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate](/img/structure/B11649629.png)
